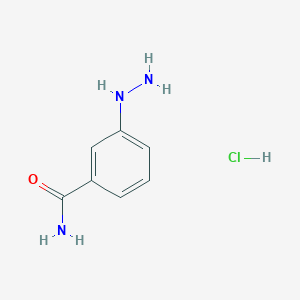
3-Hydrazinylbenzamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydrazinylbenzamide hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C₇H₁₀ClN₃O and its molecular weight is 187.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3-Hydrazinylbenzamide hydrochloride is a compound that has attracted attention due to its diverse biological activities, particularly in the fields of cancer therapy and antimicrobial action. This article explores the biological activity of this compound, supported by relevant case studies, research findings, and data tables.
Chemical Structure and Properties
This compound is characterized by the presence of a hydrazine group attached to a benzamide structure. This configuration is significant as it influences the compound's interaction with biological targets, including enzymes and receptors.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of hydrazine derivatives, including this compound. The mechanism of action often involves the inhibition of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival.
Case Study: HDAC Inhibition
A study demonstrated that hydrazide-based compounds exhibit potent HDAC inhibitory activity. For instance, derivatives showed IC50 values in the low nanomolar range against various cancer cell lines, indicating significant anticancer properties. The selectivity of these compounds for cancer cells over normal cells was notably high, suggesting a promising therapeutic index for further development .
| Compound | IC50 (nM) | Target | Cell Line |
|---|---|---|---|
| 3-Hydrazinylbenzamide | <100 | HDAC1 | AML |
| 3-Hydrazinylbenzamide | <200 | HDAC2 | MCF-7 |
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Research Findings: Antibacterial Efficacy
A recent study evaluated the antibacterial activity of several hydrazine derivatives, including this compound. The results indicated that this compound exhibited notable inhibition against pathogens such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics .
| Bacterial Strain | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 16 | Norfloxacin | 16 |
| E. coli | 32 | Ampicillin | 32 |
The biological activity of this compound can be attributed to its ability to interfere with cellular processes. Inhibition of HDACs leads to altered gene expression profiles in cancer cells, promoting apoptosis and inhibiting proliferation. Additionally, its antimicrobial action may involve disruption of bacterial cell wall synthesis or function.
Propriétés
IUPAC Name |
3-hydrazinylbenzamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O.ClH/c8-7(11)5-2-1-3-6(4-5)10-9;/h1-4,10H,9H2,(H2,8,11);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFRKFVOTXZCNNX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NN)C(=O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













